molecular formula C16H10Cl2N2O4 B4998364 1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione

1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B4998364
M. Wt: 365.2 g/mol
InChI Key: SASJWEUWYFPTBJ-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are inflammatory mediators. It does this by blocking the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By reducing the production of prostaglandins, 1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione helps to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including the inhibition of COX-1 and COX-2, the reduction of prostaglandin synthesis, and the modulation of cytokine production. It also has an effect on the renin-angiotensin system, which is involved in blood pressure regulation.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for use in lab experiments, including its well-established safety profile, its availability in a variety of formulations, and its ability to be administered orally or topically. However, there are also limitations to its use, including its potential for toxicity at high doses and its potential to interfere with other experimental interventions.

Future Directions

There are a number of potential future directions for research on 1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione, including its use in combination with other drugs for the treatment of cancer and neurological disorders, its potential for use in the treatment of chronic pain, and its potential for use in the prevention of cardiovascular disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

Diclofenac can be synthesized using a variety of methods, including the reaction of 2,4-dihydroxybenzaldehyde with 3,4-dichloroaniline in the presence of a base and a catalyst. The resulting product is then reacted with a pyrazolone derivative to form 1-(3,4-dichlorophenyl)-4-(2,4-dihydroxybenzylidene)-3,5-pyrazolidinedione.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-[(2,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-12-4-2-9(6-13(12)18)20-16(24)11(15(23)19-20)5-8-1-3-10(21)7-14(8)22/h1-7,21-22H,(H,19,23)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASJWEUWYFPTBJ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=CC3=C(C=C(C=C3)O)O)C(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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